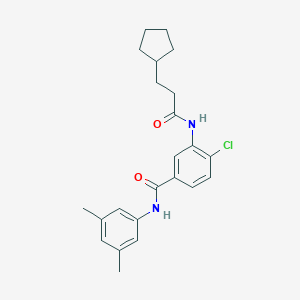![molecular formula C19H21NO4 B309405 Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309405.png)
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate, also known as Methyl 4-tert-butyl-2-hydroxy-5-(N-tert-butoxycarbonyl)-anilino benzoate, is a chemical compound that belongs to the class of benzoylphenylureas. It is a white crystalline powder that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate involves the inhibition of the proteasome. The proteasome is a large protein complex that is responsible for the degradation of intracellular proteins. Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins. This accumulation can induce cell death in cancer cells.
Biochemical and Physiological Effects
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate has been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anti-cancer agent. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
One limitation of using Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate in lab experiments is its potential toxicity. It has been found to be toxic to some normal cells, which could limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which could make it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for the research of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate. One direction is to investigate its potential as an anti-cancer agent. Further studies could be conducted to determine its efficacy in vivo and to investigate its potential in combination with other anti-cancer agents.
Another direction is to investigate its potential as an anti-inflammatory agent. Further studies could be conducted to determine its efficacy in the treatment of inflammatory diseases.
Finally, further studies could be conducted to elucidate the mechanism of action of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate. This could lead to a better understanding of its effects in vivo and could aid in the development of more effective therapies.
Métodos De Síntesis
The synthesis of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate involves the reaction of 4-tert-butylbenzoyl chloride with 2-amino-4-methoxybenzoic acid to form 4-tert-butylbenzoyl-2-amino-4-methoxybenzoic acid. This intermediate is then reacted with methyl chloroformate to form Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate.
Aplicaciones Científicas De Investigación
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate is commonly used in scientific research as a proteasome inhibitor. It has been found to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce cell death in cancer cells. Therefore, Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate has been investigated as a potential anti-cancer agent.
Propiedades
Nombre del producto |
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)13-7-5-12(6-8-13)17(22)20-14-9-10-16(21)15(11-14)18(23)24-4/h5-11,21H,1-4H3,(H,20,22) |
Clave InChI |
IMWOXCSGKUKFPF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309322.png)
![Methyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309323.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309325.png)
![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309328.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)